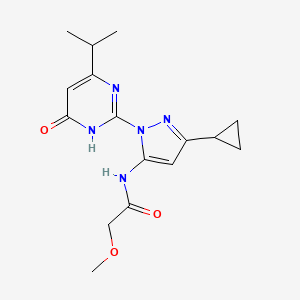

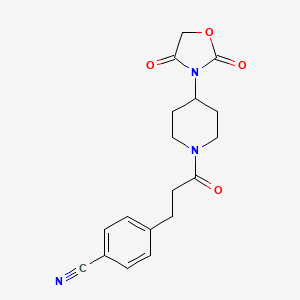

![molecular formula C16H25N5 B2505924 N4-[(1-乙基-2,5-二甲基-1H-吡咯-3-基)甲基]-N2,N2,N4-三甲基嘧啶-2,4-二胺 CAS No. 1798023-15-0](/img/structure/B2505924.png)

N4-[(1-乙基-2,5-二甲基-1H-吡咯-3-基)甲基]-N2,N2,N4-三甲基嘧啶-2,4-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N4-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl]-N2,N2,N4-trimethylpyrimidine-2,4-diamine" is a complex molecule that likely exhibits interesting chemical and physical properties due to its pyrrole and pyrimidine components. Pyrrole is a five-membered heterocyclic aromatic organic compound, while pyrimidine is a six-membered heterocyclic aromatic compound with nitrogen atoms at positions 1 and 3 in the ring. The combination of these two structures, along with additional functional groups, can lead to a molecule with unique reactivity and potential applications in various fields such as pharmaceuticals, materials science, and supramolecular chemistry.

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve reactions such as Stille-type coupling procedures, as seen in the synthesis of various pyridine-based ligands . Additionally, the reaction of dimethylaminomethylene compounds with dinucleophiles can yield substituted pyrimidine carboxylates, which can be further modified to produce different pyrimidine derivatives . The synthesis of the compound would likely involve similar strategies, utilizing key intermediates and coupling reactions to introduce the pyrrol and pyrimidine moieties, as well as the specific substituents.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be influenced by various interactions, including C–H⋯N, C–H⋯π, and π⋯π interactions . These interactions can dictate the conformation and packing of molecules in the crystal lattice. For the compound , the presence of both pyrrole and pyrimidine rings would contribute to its molecular conformation, potentially leading to a complex 3D structure with specific intra- and intermolecular interactions.

Chemical Reactions Analysis

Pyrimidine and pyrrole derivatives can undergo a variety of chemical reactions. For instance, pyrimidine derivatives can react with dinucleophiles to form carboxylates and amines . Pyrrole derivatives can participate in electrophilic substitution reactions due to the aromatic nature of the pyrrole ring . The specific chemical reactions of "N4-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl]-N2,N2,N4-trimethylpyrimidine-2,4-diamine" would depend on the reactivity of the substituents and the overall molecular structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like "N4-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl]-N2,N2,N4-trimethylpyrimidine-2,4-diamine" can be predicted based on the properties of similar compounds. For example, the presence of dimethylamino groups can lead to nonplanarity in pyrimidine rings, affecting the compound's physical properties10. Theoretical calculations, such as DFT, can provide insights into the thermodynamic parameters, vibrational analysis, and electronic transitions of the molecule . Additionally, the compound's reactivity can be studied through local reactivity descriptors, providing information on potential reactive sites within the molecule .

Case Studies

While there are no direct case studies on the compound , research on similar compounds can provide valuable insights. For example, the study of the crystal packing of isomeric bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines has shown the importance of non-covalent interactions in determining molecular conformation and packing . Another study on the synthesis and characterization of ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate has provided detailed information on the synthesis, molecular structure, and interactions of a pyrrole derivative . These studies can serve as a reference for understanding the behavior of "N4-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl]-N2,N2,N4-trimethylpyrimidine-2,4-diamine" in various contexts.

科学研究应用

组胺H3受体配体

研究表明,2,4-二氨基-和2,4,6-三氨基嘧啶的衍生物作为人组胺H3受体(hH3Rs)和人H4受体(hH4Rs)的配体显示出有希望的结果。具体而言,嘧啶核心结构和N-苄胺取代的化合物表现出高的hH3R亲和力和受体亚型选择性,表明它们作为H3R配体的潜力。该研究还强调了药物相似性特性(如亲脂性、配体效率和拓扑分子极性表面积)在这些化合物开发中的重要性(Sadek等,2014)。

代谢途径

一项研究探索了脾酪氨酸激酶抑制剂R406及其前药福斯替尼的代谢。发现R406在口服后会经历广泛的代谢,包括肝脏和肠道细菌过程。这项研究突出了药物代谢的复杂性和肠道细菌在药物化合物生物转化中的作用(Sweeny等,2010)。

曼尼希反应和配体合成

涉及吡咯和二甲基吡咯与单胺和二胺的曼尼希反应已被用于合成各种化合物。这些化合物,包括大环化合物、双环和三足配体,在配体合成和超分子化学中具有潜在应用。该研究结果对于理解吡咯及其衍生物的化学至关重要(Jana等,2019)。

安全和危害

未来方向

作用机制

Target of action

The compound contains a pyrrole ring, which is a common structure in many biologically active compounds. For example, imidazole, a similar structure, is found in many drugs and has a broad range of biological activities .

Biochemical pathways

Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with a pyrrole ring have been found to affect a variety of pathways, depending on their specific structure and target .

Result of action

The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. For example, some compounds with a pyrrole ring have been found to have antibacterial, antifungal, and anti-inflammatory activities .

属性

IUPAC Name |

4-N-[(1-ethyl-2,5-dimethylpyrrol-3-yl)methyl]-2-N,2-N,4-N-trimethylpyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5/c1-7-21-12(2)10-14(13(21)3)11-20(6)15-8-9-17-16(18-15)19(4)5/h8-10H,7,11H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJKBFKAKDYLKEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C1C)CN(C)C2=NC(=NC=C2)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

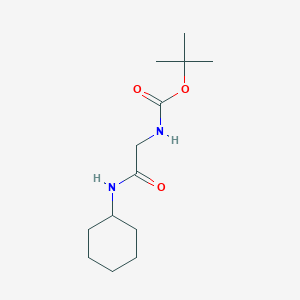

![3-(5-oxo-5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pentyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2505841.png)

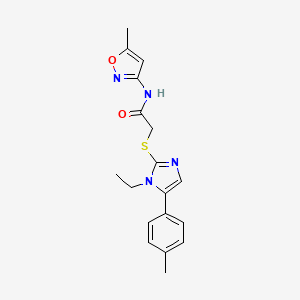

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(4-fluorophenyl)piperidin-1-yl]acetamide](/img/structure/B2505843.png)

![diethyl 1-[2-({[(3-ethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2505845.png)

![3-(4-chloro-3-fluorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)propan-1-one](/img/structure/B2505852.png)

![2-[[4-(4-Ethoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2505853.png)

![N-cyclopentyl-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide](/img/structure/B2505857.png)

![3-{7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2505859.png)